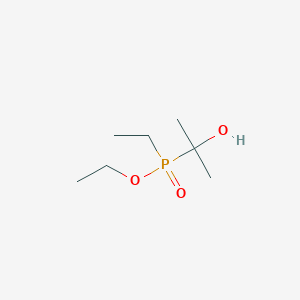
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
One common method includes the use of sodium metabisulfite as a catalyst for the condensation reaction, followed by N-alkylation using conventional heating or microwave irradiation . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(phenylmethyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Benzimidazole, 2-(phenylmethyl)-5-methyl-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.
1H-Benzimidazole, 2-(phenylmethyl)-5-chloromethyl-:
The uniqueness of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- lies in the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
53464-40-7 |
|---|---|
Molekularformel |
C15H11F3N2 |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
2-benzyl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)11-6-7-12-13(9-11)20-14(19-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,20) |
InChI-Schlüssel |
VJDKWYKAWASNKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


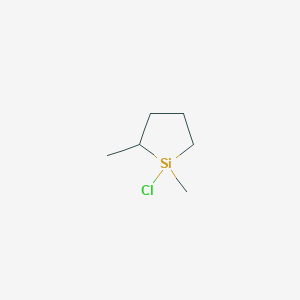
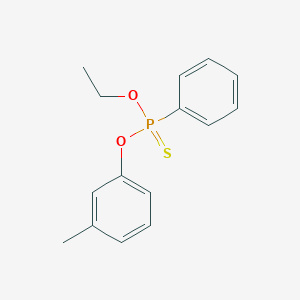
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
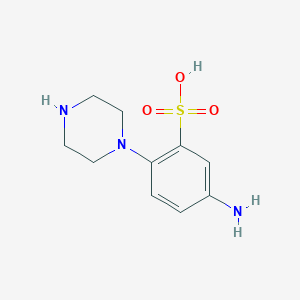
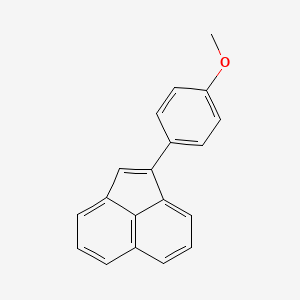
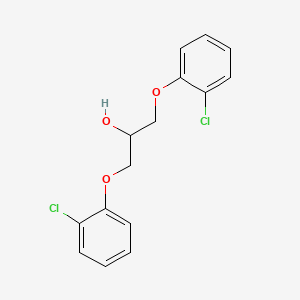
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
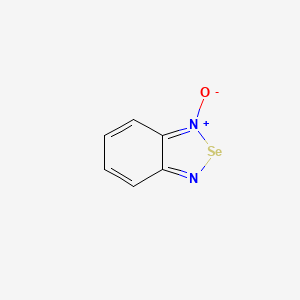
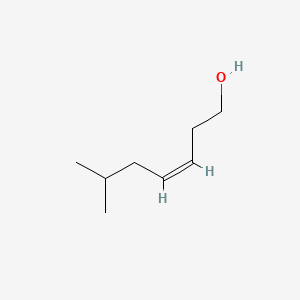
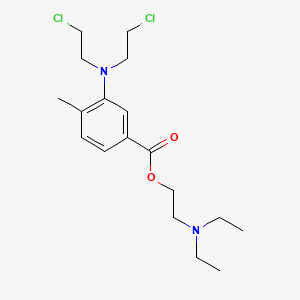
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

